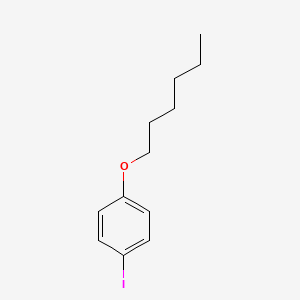

Benzene, 1-(hexyloxy)-4-iodo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzene, 1-(hexyloxy)-4-iodo- is an organic compound characterized by a benzene ring substituted with a hexyloxy group at the 1-position and an iodine atom at the 4-position. This compound is part of a broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(hexyloxy)-4-iodo- typically involves the following steps:

Formation of Hexyloxybenzene: This can be achieved by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.

Iodination: The hexyloxybenzene is then subjected to iodination using iodine and an oxidizing agent like nitric acid or a catalyst such as silver nitrate to introduce the iodine atom at the 4-position.

Industrial Production Methods

While specific industrial methods for producing Benzene, 1-(hexyloxy)-4-iodo- are not well-documented, the general principles of aromatic substitution and ether formation are applied. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-(hexyloxy)-4-iodo- can undergo several types of chemical reactions:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Products depend on the nucleophile used, such as phenols, amines, or alkyl groups.

Oxidation: Hexyloxybenzaldehyde or hexyloxybenzoic acid.

Reduction: Benzene, 1-(hexyloxy)-4-hydro-.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(hexyloxy)-4-iodo- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of aromatic compounds on biological systems.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-(hexyloxy)-4-iodo- involves its interaction with molecular targets through its aromatic ring and substituents. The hexyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzene, 1-(hexyloxy)-4-bromo-

- Benzene, 1-(hexyloxy)-4-chloro-

- Benzene, 1-(hexyloxy)-4-fluoro-

Uniqueness

Benzene, 1-(hexyloxy)-4-iodo- is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to stronger interactions in chemical and biological systems, potentially enhancing its reactivity and specificity in various applications.

Biologische Aktivität

Benzene, 1-(hexyloxy)-4-iodo- (C12H17IO) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzene, 1-(hexyloxy)-4-iodo- features a benzene ring substituted with a hexyloxy group and an iodine atom. The presence of these substituents can influence its biological activity through various mechanisms, including interactions with cellular receptors and enzymes.

Antimicrobial Activity

Research indicates that halogenated compounds like benzene derivatives often exhibit antimicrobial properties . For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains. The antibacterial activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with critical biochemical pathways.

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzene, 1-(hexyloxy)-4-iodo- | Antibacterial | TBD | |

| Similar Halogenated Compounds | Antibacterial | 0.5–2.0 |

Cytotoxicity and Cancer Research

The cytotoxic effects of benzene derivatives have been explored in cancer research. Studies suggest that certain structural features, such as the presence of halogens and alkoxy groups, can enhance the cytotoxicity against cancer cell lines. For example, benzene derivatives have shown promise in targeting leukemia cells and other malignancies.

A comparative analysis of various benzene derivatives indicates that those with longer alkoxy chains tend to exhibit increased cytotoxicity due to improved solubility and cellular uptake.

| Cell Line | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| HL-60 (Leukemia) | Benzene, 1-(hexyloxy)-4-iodo- | TBD | |

| Various Cancer Lines | Halogenated Benzene Derivatives | 10–50 |

The biological activity of benzene, 1-(hexyloxy)-4-iodo- may involve several mechanisms:

- Membrane Disruption : The hydrophobic hexyloxy group can integrate into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to apoptotic cell death in cancer cells.

- Reactive Oxygen Species (ROS) Production : Some studies suggest that halogenated compounds can induce oxidative stress through ROS generation, contributing to their cytotoxic effects.

Occupational Exposure

A case study highlighted the effects of occupational exposure to benzene and its derivatives, linking it to hematotoxicity and increased risk of leukemia. Although this study primarily focused on benzene itself, it underscores the importance of understanding the biological implications of halogenated aromatic compounds in industrial settings .

In Vitro Studies

In vitro studies have demonstrated that benzene derivatives can exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications. The specific activity of benzene, 1-(hexyloxy)-4-iodo-, remains to be fully characterized but initial findings are promising .

Eigenschaften

IUPAC Name |

1-hexoxy-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBIFIGDFFVXIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568990 |

Source

|

| Record name | 1-(Hexyloxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85557-94-4 |

Source

|

| Record name | 1-(Hexyloxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.